

Technical Guide: Spectroscopic Characterization of N-Allylsalicylamide

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Compound of Interest

Compound Name: *N-Allylsalicylamide*

CAS No.: 118-62-7

Cat. No.: B050310

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Executive Summary

N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) represents a critical structural motif in medicinal chemistry, serving as a scaffold for analgesic development and a monomer for functionalized polymers. Its analysis is non-trivial due to the strong intramolecular hydrogen bonding (IMHB) between the phenolic hydroxyl and the amide carbonyl, which significantly perturbs standard spectroscopic signals.

This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic validation of **N-Allylsalicylamide**. It moves beyond static data listing to explain the causality of signal shifts, ensuring researchers can distinguish the target amide from its common isomer, O-allylsalicylamide.

Part 1: Chemical Identity & Structural Context[1]

Property	Data
IUPAC Name	2-Hydroxy-N-(prop-2-en-1-yl)benzamide
CAS Registry Number	553-54-8 (Note: Distinct from Salicylamide 118-62-7)
Molecular Formula	
Molecular Weight	177.20 g/mol
Melting Point	100–102 °C (Recrystallized from EtOH/Water)
Solubility	Soluble in EtOH, DMSO, ; sparingly soluble in water.[1][2][3]

Structural Criticality: The Intramolecular Hydrogen Bond

The defining feature of this molecule is the six-membered pseudo-ring formed by the hydrogen bond between the phenolic -OH and the amide C=O.

- Effect on IR: Lowers the Amide I carbonyl frequency.
- Effect on NMR: Deshields the phenolic proton significantly (ppm).
- Effect on Reactivity: Reduces the nucleophilicity of the phenol, making N-alkylation favored over O-alkylation during synthesis if conditions are controlled.

Part 2: Synthesis & Purification Workflow

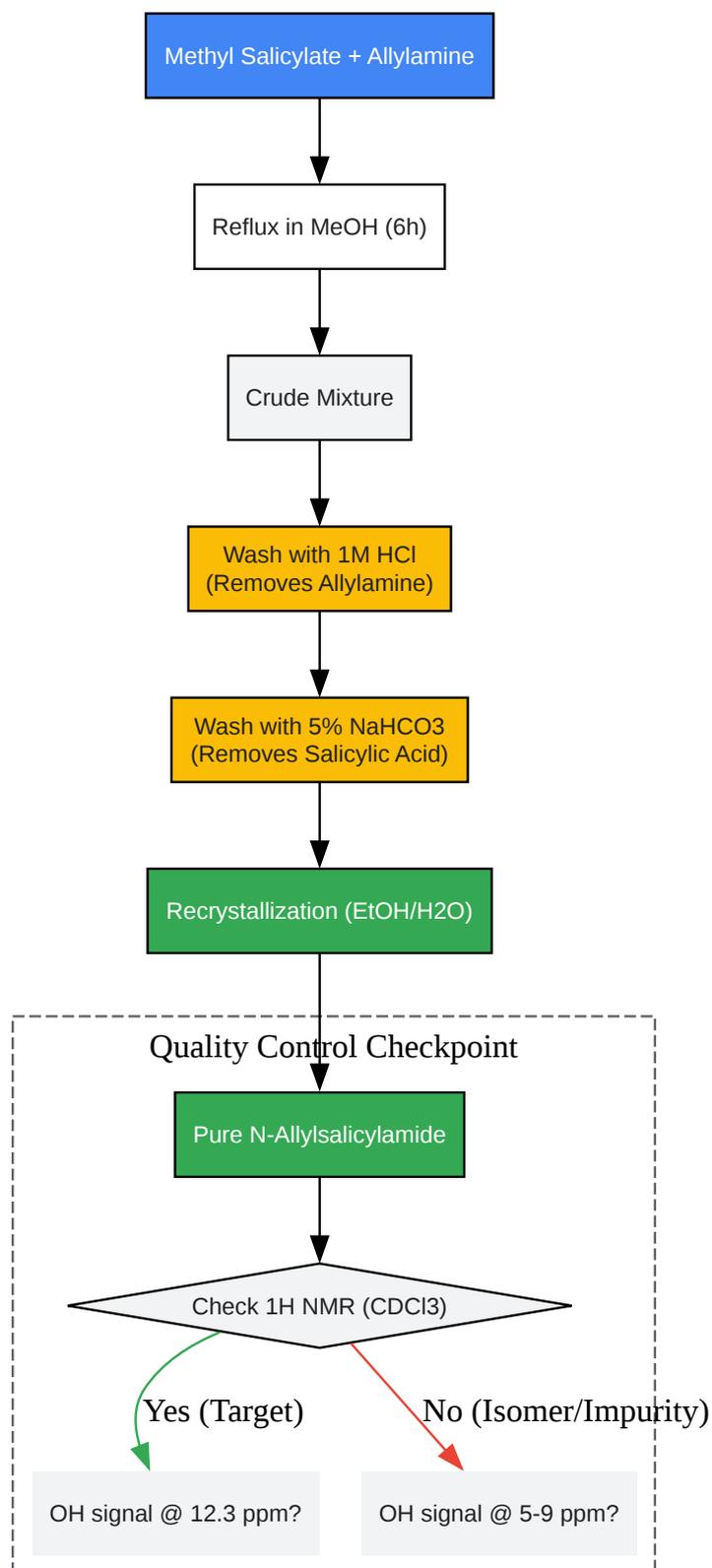
Prerequisite for Analysis: High-quality spectra require >98% purity. The primary impurity is the unreacted methyl salicylate or the O-allyl ether isomer.

Protocol: Aminolysis of Methyl Salicylate

Reagents: Methyl Salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (Solvent).

- Reaction: Dissolve methyl salicylate in methanol. Add allylamine dropwise at 0°C to prevent volatilization. Allow to warm to room temperature and reflux for 4–6 hours.
- Monitoring: TLC (Hexane:EtOAc 3:1). Product () is more polar than methyl salicylate ().
- Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with 1M HCl (to remove excess allylamine) and 5% (to remove unreacted salicylic acid).
- Purification: Recrystallize from aqueous ethanol.

Visualization: Synthesis & Purity Logic



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Figure 1: Synthesis workflow with integrated quality control logic based on NMR shifts.

Part 3: Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum serves as the primary confirmation of the amide functional group and the integrity of the phenolic moiety.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[4]

Frequency ()	Intensity	Assignment	Structural Insight
3350–3280	Medium, Sharp		Amide N-H stretch.[2] Distinct from broad OH.
3200–2800	Broad, Weak		Phenolic OH.[2] Broadening indicates strong H-bonding.
1645–1635	Strong		Amide I.[5] Shifted lower (from typical 1660-1680) due to IMHB with Phenol.
1595, 1540	Strong	/ Amide II	Aromatic ring breathing mixed with N-H bending.
1240	Strong		Phenolic C-O stretch.
990, 920	Medium		Allyl Pattern. Out-of-plane bending for terminal vinyl group ().
755	Strong		Ortho-substituted benzene ring (4 adjacent protons).

Diagnostic Check: If the Carbonyl peak appears

, the intramolecular hydrogen bond is disrupted or absent (suggesting O-alkylation impurity).

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive proof of structure. The data below assumes

as the solvent.^[6]

H NMR (400 MHz,)

Shift (, ppm)	Mult.	Integ.	Assignment	Interpretation
12.30	s	1H	Phenolic -OH	Critical Proof. Highly deshielded by IMHB with C=O. Disappears with shake.
7.45	dd	1H	Ar-H (H-6)	Ortho to C=O. Deshielded by carbonyl anisotropy.
7.38	td	1H	Ar-H (H-4)	Para to OH.
6.98	d	1H	Ar-H (H-3)	Ortho to OH. Shielded by electron-donating OH.
6.85	t	1H	Ar-H (H-5)	Meta to OH.
6.60	br s	1H	Amide -NH	Broad signal.
5.95	ddt	1H	Allyl	Methine proton of the allyl group.
5.25	dq	1H	Allyl (trans)	Terminal alkene (trans to methine).
5.18	dq	1H	Allyl (cis)	Terminal alkene (cis to methine).
4.05	tt/d	2H		Methylene adjacent to Nitrogen.

C NMR (100 MHz,)

- Carbonyl (C=O): 170.1 ppm (Amide).
- Aromatic C-OH: 161.5 ppm (Deshielded by Oxygen).
- Allyl Methine (): 134.0 ppm.
- Allyl Methylene (): 116.8 ppm.
- Aliphatic Methylene (): 42.1 ppm.

Part 5: Mass Spectrometry (Fragmentation Logic)

Technique: EI-MS (70 eV) or ESI-MS (+). Molecular Ion:

(
).

Fragmentation Pathway

The fragmentation is driven by the stability of the hydroxybenzoyl cation (salicyloyl group).

- Parent Ion:
177.
- -Cleavage: Cleavage of the amide bond releases the allylamine radical, leaving the salicyloyl cation (121).
- McLafferty-like Rearrangement: While less common in simple amides, loss of the allyl moiety via H-transfer can generate Salicylamide (

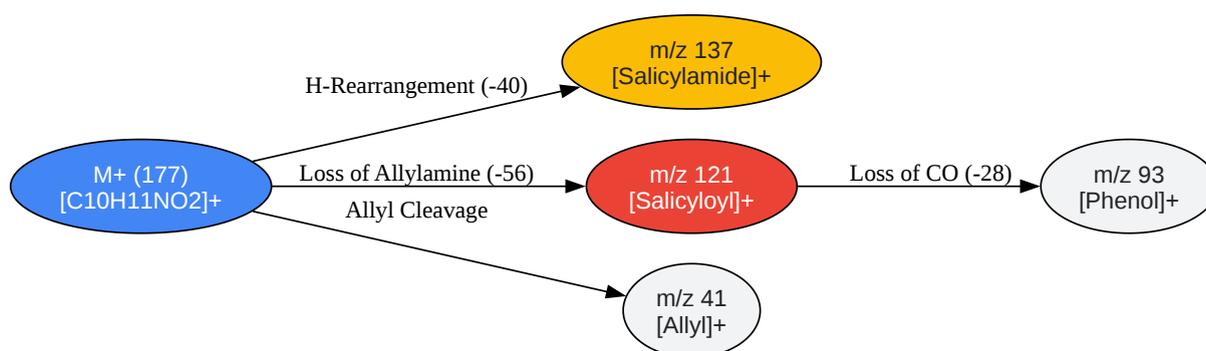
137).

- Loss of CO: The ion at

121 often loses CO to form the phenol cation (

93).

Visualization: MS Fragmentation Tree



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Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 6: References

- PubChem. (n.d.).^[7] **N-Allylsalicylamide** (Compound).^[7] National Library of Medicine. Retrieved from [\[Link\]](#)
- SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search No. 553-54-8). Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Amide I shifts and IMHB effects).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for aminolysis of esters).

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Sources

- [1. chem.washington.edu](http://chem.washington.edu) [chem.washington.edu]
- [2. IR Absorption Table](http://webspectra.chem.ucla.edu) [webspectra.chem.ucla.edu]
- [3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry](http://niu.edu) [niu.edu]
- [4. uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]
- [5. Interpreting Infrared Spectra - Specac Ltd](http://specac.com) [specac.com]
- [6. reddit.com](http://reddit.com) [reddit.com]
- [7. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
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